N1-Benzyl-N3-methyl-1,3-propanediamine

Description

BenchChem offers high-quality N1-Benzyl-N3-methyl-1,3-propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Benzyl-N3-methyl-1,3-propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

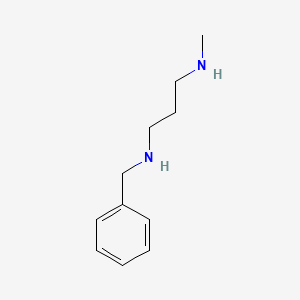

Structure

3D Structure

Properties

IUPAC Name |

N'-benzyl-N-methylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-12-8-5-9-13-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVBOBHGAXKYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of N1-Benzyl-N3-methyl-1,3-propanediamine

Executive Summary

In the realm of modern medicinal chemistry, the design of complex heterocyclic scaffolds and targeted active pharmaceutical ingredients (APIs) relies heavily on versatile, bifunctional building blocks. N1-Benzyl-N3-methyl-1,3-propanediamine (CAS: 51024-06-7) serves as a premier differentially substituted diamine[1]. By featuring two secondary amines with distinct steric and electronic environments—a sterically hindered N-benzyl group and a highly accessible N-methyl group—this compound allows for precise, regioselective functionalization. This whitepaper details its physicochemical properties, validated synthetic methodologies, and strategic applications in drug discovery workflows.

Molecular Architecture & Physicochemical Profile

The molecular architecture of N1-Benzyl-N3-methyl-1,3-propanediamine consists of a flexible three-carbon aliphatic chain (1,3-propanediamine core) terminating in two distinct secondary amines.

The structural asymmetry is the core driver of its synthetic utility. The N3-methyl amine is relatively unhindered, making it highly nucleophilic and prone to rapid reaction with electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or alkyl halides). Conversely, the N1-benzyl amine is sterically shielded by the bulky phenyl ring, reducing its reaction kinetics. Furthermore, the benzyl group serves a dual purpose: it acts as a built-in, traceless protecting group that can be orthogonally cleaved via catalytic hydrogenolysis once the N3 position has been functionalization.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Implication |

| Chemical Name | N1-Benzyl-N3-methyl-1,3-propanediamine | Defines the differential substitution pattern. |

| CAS Number | 51024-06-7 | Unique identifier for sourcing and compliance[1]. |

| Molecular Formula | C11H18N2 | Indicates a high degree of saturation and flexibility. |

| Molecular Weight | 178.27 g/mol | Low molecular weight, ideal for fragment-based design. |

| Hydrogen Bond Donors | 2 | Both secondary amines can act as H-bond donors. |

| Hydrogen Bond Acceptors | 2 | Both nitrogen lone pairs are available for coordination. |

| Rotatable Bonds | 5 | Confers high conformational flexibility in ligand binding. |

Synthetic Methodology: Reductive Amination

The most robust and scalable method for synthesizing N1-Benzyl-N3-methyl-1,3-propanediamine is the reductive amination of N-methyl-1,3-propanediamine with benzaldehyde.

Mechanistic Rationale

The reaction proceeds via the condensation of the primary amine terminus of N-methyl-1,3-propanediamine with benzaldehyde to form a hemiaminal, which dehydrates to an electrophilic iminium ion. The choice of reducing agent is critical. We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) because its electron-withdrawing acetate groups attenuate its reducing power. This prevents the premature reduction of benzaldehyde to benzyl alcohol, ensuring that only the highly electrophilic iminium intermediate is reduced.

Figure 1: Mechanistic pathway of reductive amination to synthesize the target diamine.

Standard Operating Procedure (SOP): Reductive Amination

This protocol is designed as a self-validating system to ensure high yield and purity.

-

Iminium Formation: Dissolve N-methyl-1,3-propanediamine (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere. Stir at room temperature for 2 hours.

-

Causality: Pre-forming the iminium ion before adding the reducing agent maximizes the yield and minimizes alcohol byproducts.

-

-

Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) portionwise over 15 minutes.

-

Causality: Portionwise addition controls the mild exotherm and prevents runaway reaction kinetics.

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Check: Monitor via TLC (DCM:MeOH:NH4OH 90:9:1). The product will stain positive (orange/brown) with Dragendorff's reagent.

-

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with DCM (3x).

-

Causality: NaHCO3 neutralizes the acetic acid byproduct, ensuring the basic secondary amines remain unprotonated and partition selectively into the organic phase.

-

-

Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be purified via vacuum distillation.

Strategic Applications in Drug Discovery

In medicinal chemistry, N1-Benzyl-N3-methyl-1,3-propanediamine is frequently deployed as a precursor for synthesizing 1,4-diazepanes (homopiperazines) and complex bridged bicyclic systems[2].

Because the N3-methyl position is less sterically hindered, it can be regioselectively acylated or alkylated. Once the N3 position is secured, the molecule can be subjected to intramolecular cyclization. Following the construction of the core scaffold, the N1-benzyl group is cleaved to reveal a free secondary amine, which can then be coupled to the final API pharmacophore.

Figure 2: Workflow utilizing the compound as a differentially protected diamine.

Deprotection Strategy: Catalytic Hydrogenolysis

The removal of the N-benzyl group is a critical step in utilizing this building block[3]. The standard method is Palladium-catalyzed hydrogenolysis. However, aliphatic amines are notorious for coordinating to the Palladium surface, effectively poisoning the catalyst and stalling the reaction.

Standard Operating Procedure (SOP): Catalytic Debenzylation

-

Preparation: Dissolve the N-benzyl derivative in Methanol (0.1 M). Add glacial acetic acid (1.1 equiv relative to basic nitrogen atoms).

-

Causality: Protonation of the amine lone pairs prevents them from coordinating to and poisoning the Pd catalyst, ensuring rapid catalytic turnover.

-

-

Catalyst Addition: Flush the reaction flask with inert Nitrogen gas. Carefully add 10% Pd/C (10% w/w).

-

Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. The nitrogen purge is a critical safety mandate.

-

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.

-

Filtration: Flush the system with Nitrogen to remove residual H2. Filter the mixture through a pad of Celite, washing with Methanol.

-

Causality: Celite traps the fine Pd/C particulates, preventing them from passing through standard filter paper and igniting upon drying.

-

-

Concentration: Concentrate the filtrate to yield the deprotected secondary amine as an acetate salt.

Analytical Characterization Standards

To ensure the integrity of the synthesized or purchased N1-Benzyl-N3-methyl-1,3-propanediamine, the following analytical benchmarks should be verified:

-

1H NMR (400 MHz, CDCl3): Expect a sharp singlet around

7.2-7.4 ppm (5H) for the aromatic benzyl protons. The benzylic CH2 will appear as a singlet near -

LC-MS (ESI+): The exact mass for C11H18N2 is 178.15. The expected

peak must be observed at m/z 179.1 .

References

Sources

N1-Benzyl-N3-methyl-1,3-propanediamine CAS number and molecular weight

Executive Summary

N1-Benzyl-N3-methyl-1,3-propanediamine (also designated as N-benzyl-N'-methyl-1,3-diaminopropane) is a secondary diamine linker critical in the synthesis of multi-target directed ligands (MTDLs).[1][2] Unlike its symmetric counterparts, its unsymmetrical substitution—featuring a lipophilic benzyl group at one terminus and a steric-light methyl group at the other—provides a unique scaffold for optimizing Structure-Activity Relationships (SAR) in neurodegenerative and oncological drug discovery.[1][2]

This guide outlines the physicochemical profile, validated synthetic routes, and strategic applications of this compound, specifically referencing its utility in developing Sigma-1 receptor ligands and acetylcholinesterase (AChE) inhibitors.

Chemical Profile & Identification

The following data characterizes the compound in its dihydrochloride salt form, which is the standard state for stability and storage, alongside the free base parameters for stoichiometric calculations.

| Property | Data |

| IUPAC Name | N-Benzyl-N'-methylpropane-1,3-diamine |

| Common Synonyms | N1-Benzyl-N3-methyl-1,3-propanediamine; 3-(Benzylamino)-1-(methylamino)propane |

| CAS Number (2HCl) | 87639-88-1 |

| CAS Number (Free Base) | Not widely indexed; refer to salt CAS for procurement |

| Molecular Formula | C₁₁H₁₈N₂ (Free Base) / C₁₁H₁₈N₂[1][2][3][4]·2HCl (Salt) |

| Molecular Weight | 178.28 g/mol (Free Base) / 251.20 g/mol (Salt) |

| Physical State | Viscous pale yellow oil (Free Base); White crystalline solid (Salt) |

| Solubility | Free Base: DCM, MeOH, DMSO. Salt: Water, MeOH. |

| pKa (Predicted) | ~10.2 (secondary amines), allowing physiological protonation. |

Synthetic Methodology

The synthesis of unsymmetrical diamines requires strict regiocontrol to avoid over-alkylation (quaternization) or symmetric byproduct formation. The most robust protocol utilizes Reductive Amination , leveraging the steric differentiation between the primary and secondary amine precursors.

Protocol A: Selective Reductive Amination (Recommended)

Rationale: This method minimizes the formation of tertiary amines and bis-benzyl byproducts by controlling the stoichiometry and reducing agent activity.

Reagents:

-

Benzaldehyde (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB, 1.4 equiv) or NaBH₄

-

Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Workflow:

-

Imine Formation: Dissolve N-methyl-1,3-propanediamine (1.0 equiv) in anhydrous DCM. Add Benzaldehyde (1.0 equiv) dropwise at 0°C.

-

Note: The primary amine of the starting material is more nucleophilic toward the aldehyde than the secondary methylamine, favoring the desired imine intermediate.

-

-

Activation: Allow the solution to stir at room temperature for 2 hours. (Optional: Add activated molecular sieves to sequester water).

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) in portions.

-

Mechanistic Insight: STAB is preferred over NaBH₄ for its milder nature, reducing the imine without touching the aldehyde before it reacts.

-

-

Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).

-

Purification: The crude oil is often purified via flash column chromatography (DCM:MeOH:NH₄OH gradient) or converted directly to the dihydrochloride salt using 4M HCl in dioxane for precipitation.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and intermediate states.

Figure 1: Regioselective synthesis via reductive amination, prioritizing primary amine reactivity.

Applications in Drug Discovery[5]

N1-Benzyl-N3-methyl-1,3-propanediamine acts as a privileged structure in Medicinal Chemistry, primarily serving as a flexible linker in the design of bivalent or multitarget ligands.[1][2]

Neuroprotective Agents (Alzheimer's Disease)

Research indicates that this diamine scaffold is effective in linking antioxidant moieties (e.g., chromone derivatives) with cholinesterase interacting motifs (benzylamines).

-

Mechanism: The benzyl group binds to the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE), while the propyl chain spans the gorge to the Peripheral Anionic Site (PAS).

-

Significance: The N-methyl group modulates basicity and lipophilicity (logP), improving Blood-Brain Barrier (BBB) penetration compared to primary amines.[1][2]

Sigma-1 Receptor Ligands

The N-benzyl-N'-alkyl-diamine motif is a pharmacophore feature for Sigma-1 receptor affinity.[1][2] These receptors are intracellular chaperones located at the mitochondria-associated ER membrane (MAM), and their modulation is crucial for neuroprotection.

Visualization: SAR Logic

This diagram demonstrates how the molecule functions as a modular connector in drug design.

Figure 2: Structural role of the diamine in Multi-Target Directed Ligand (MTDL) design.

Handling & Analytical Verification

Storage and Stability

-

Free Base: Highly susceptible to oxidation and CO₂ absorption (carbamate formation). Store under Argon/Nitrogen at -20°C.

-

Dihydrochloride Salt: Hygroscopic but chemically stable. Store in a desiccator at 4°C.

Analytical Validation (Self-Validating Protocol)

To confirm identity and purity, researchers should verify the following NMR signals (in D₂O or CDCl₃):

-

Aromatic Protons: Multiplet at δ 7.2–7.4 ppm (5H, Benzyl).

-

Benzylic Methylene: Singlet at δ ~3.7–3.8 ppm (2H).

-

Propyl Backbone: Distinct triplets for terminal methylenes and a quintet for the central methylene.

References

-

Reis, J. et al. (2014). Design, synthesis and evaluation of chromone-2-carboxamido-alkylbenzylamines as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.

-

PubChem. 3-(Benzylamino)propanol (Precursor/Related Structure).[1][2] CID 78448. Available at: [Link]

Sources

Safety Data Sheet (SDS) and hazards for N1-Benzyl-N3-methyl-1,3-propanediamine

The following technical guide details the safety, handling, and application of N1-Benzyl-N3-methyl-1,3-propanediamine , a critical intermediate in medicinal chemistry.

CAS: 51024-06-7 | Formula: C₁₁H₁₈N₂ | Role: Ligand & Building Block

Executive Summary

N1-Benzyl-N3-methyl-1,3-propanediamine is a unsymmetrical diamine frequently utilized in drug development as a bidentate ligand for platinum-based antineoplastic agents and as a chiral building block in asymmetric synthesis. Due to its secondary amine functionality and basicity, it presents significant corrosive hazards to skin and mucous membranes. This guide synthesizes critical safety data, handling protocols, and emergency procedures to ensure researcher safety and experimental integrity.

Chemical Identity & Properties

Accurate identification is the first step in safety. The distinction between the N1,N3 isomer (substituents on opposite ends) and the N,N isomer (substituents on the same nitrogen) is critical for reactivity and toxicity profiles.

| Property | Specification |

| Chemical Name | N1-Benzyl-N3-methyl-1,3-propanediamine |

| Synonyms | N-Benzyl-N'-methyl-1,3-diaminopropane; 3-(Benzylamino)-1-(methylamino)propane |

| CAS Number | 51024-06-7 |

| Molecular Weight | 178.28 g/mol |

| Physical State | Liquid (Pale yellow to colorless oil) |

| Solubility | Soluble in polar organic solvents (DCM, MeOH, DMSO); Miscible with water (exothermic) |

| Basicity (pKa) | Predicted ~10.0–10.5 (Diamine functionality) |

Hazard Identification (GHS Classification)

Based on structural analogs (e.g., N-Benzyl-1,3-propanediamine, CAS 13910-48-0) and functional group analysis (SAR), this compound is classified as a Category 1B Corrosive .

GHS Label Elements[1]

-

Signal Word: DANGER

-

Pictograms:

- (GHS05)

- (GHS07)

Hazard & Precautionary Statements

| Code | Hazard Statement |

| H314 | Causes severe skin burns and eye damage. |

| H302 | Harmful if swallowed.[1] |

| H335 | May cause respiratory irritation. |

| Code | Critical Precautionary Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

Safety & Handling Protocols

The following workflow integrates engineering controls with Personal Protective Equipment (PPE) to mitigate exposure risks.

Engineering Controls

-

Primary: All handling (weighing, transfer, reaction) must occur within a certified Chemical Fume Hood .

-

Secondary: Local exhaust ventilation if heating the substance, as amine vapors are potent respiratory irritants.

Personal Protective Equipment (PPE) Matrix

-

Eye/Face: Chemical splash goggles + Face shield (if pouring >100 mL). Standard safety glasses are insufficient for corrosive liquids.

-

Skin: Nitrile rubber gloves (min thickness 0.11 mm) for splash protection. For prolonged immersion or spill cleanup, use Butyl rubber or Viton gloves.

-

Body: Lab coat required; chemical-resistant apron recommended for synthesis scales >5g.

Handling Workflow Diagram

This self-validating workflow ensures no step is missed during experimental setup.

Figure 1: Operational safety workflow for handling corrosive diamines.

Technical Application: Drug Development

N1-Benzyl-N3-methyl-1,3-propanediamine is a high-value intermediate. Its primary utility lies in its ability to form stable chelate rings with transition metals.

Synthesis of Platinum(II) Antineoplastic Agents

Researchers use this ligand to synthesize cisplatin analogs, targeting reduced nephrotoxicity.[2] The diamine acts as a bidentate nitrogen donor.

General Protocol (Microscale):

-

Precursor Prep: Dissolve

in deionized water. -

Ligand Addition: Add 1 equivalent of N1-Benzyl-N3-methyl-1,3-propanediamine (dissolved in minimal water/methanol).

-

Reaction: Stir at ambient temperature for 12–24 hours. The solution typically shifts color (yellow to pale precipitate).

-

Isolation: Filter the resulting

complex and wash with cold water/ethanol.

Mechanism of Action (Ligand Coordination)

The distinct substitution pattern (Benzyl vs. Methyl) creates a steric asymmetry, potentially influencing the DNA-binding kinetics of the resulting drug candidate.

Figure 2: Coordination geometry of the diamine ligand with a Platinum(II) center.

Emergency Response & Toxicology

Mechanism of Toxicity: As a free amine, the compound is highly basic. Upon contact with tissue, it causes rapid saponification of cell membrane lipids (liquefactive necrosis) and protein denaturation. This damage is often deeper and more severe than acid burns.

Emergency Protocols:

-

Skin Contact:

-

Immediate Action: Flush with tepid water for minimum 15 minutes .

-

Contraindication: Do NOT use vinegar or acidic neutralizing agents on the skin; the heat of neutralization can worsen the burn.

-

-

Eye Contact:

-

Immediate Action: Hold eyelids open and flush with eyewash station for 15-20 minutes .

-

Follow-up: Immediate ophthalmological consult is mandatory for all amine eye exposures.

-

-

Ingestion:

-

Action: Rinse mouth with water.[1] Do NOT induce vomiting (risk of esophageal perforation).

-

Disposal & Regulatory

-

Waste Stream: Segregate as Basic Organic Waste .

-

Incompatibility: Do not mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste container to prevent violent exotherms.

-

Environmental: Prevent entry into drains. Amines are generally toxic to aquatic life due to pH alteration.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151498 (N,N'-Dibenzylpropane-1,3-diamine - Analog Reference). Retrieved from [Link]

-

Almeida, M. V., et al. (2002).[2] Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents.[2] Molecules, 7, 405-411.[2] Retrieved from [Link][2]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

The N1-Benzyl-N3-methyl-1,3-propanediamine Scaffold: A Technical Guide for Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a continuous endeavor. The 1,3-diamine motif is a privileged structure, known to be a key component in a variety of biologically active compounds, including natural products and synthetic drugs.[1] These compounds have shown a wide range of therapeutic effects, including antiarrhythmic, anticonvulsant, and neuroprotective activities. The introduction of specific substituents onto the diamine backbone allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses on the N1-Benzyl-N3-methyl-1,3-propanediamine scaffold and its derivatives, a class of compounds that has garnered interest for its potential in several key therapeutic areas, most notably in the development of novel anticancer agents.

This technical guide will provide an in-depth review of the current state of research on N1-Benzyl-N3-methyl-1,3-propanediamine and related N-benzyl-1,3-propanediamine derivatives in medicinal chemistry. We will explore their synthesis, characterization, and burgeoning applications, with a primary focus on their role as ligands in platinum-based chemotherapy. Furthermore, we will delve into the prospective applications of this scaffold in neuropharmacology and antimicrobial research, highlighting the untapped potential of this versatile chemical entity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of the N1-Benzyl-N3-methyl-1,3-propanediamine core.

Synthesis and Characterization: Building the Core Moiety

The synthesis of N1-Benzyl-N3-methyl-1,3-propanediamine and its analogs can be achieved through several established synthetic routes. A common and efficient method is reductive amination, which allows for the sequential introduction of the benzyl and methyl groups onto the 1,3-propanediamine backbone.

Proposed Synthetic Pathway

A plausible and adaptable synthetic route for N1-Benzyl-N3-methyl-1,3-propanediamine is outlined below. This two-step process involves the initial mono-N-benzylation of 1,3-propanediamine, followed by N-methylation.

Caption: Proposed synthetic workflow for N1-Benzyl-N3-methyl-1,3-propanediamine.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, two-step protocol for the synthesis of the title compound, based on established methodologies for reductive amination of diamines.

Step 1: Synthesis of N-Benzyl-1,3-propanediamine

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-propanediamine (1 equivalent) in a suitable solvent such as methanol.

-

Imine Formation: Add benzaldehyde (1 equivalent) to the solution and stir at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH4) (1.1 equivalents), portion-wise, ensuring the temperature remains below 10°C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water.

-

Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield N-benzyl-1,3-propanediamine.

Step 2: Synthesis of N1-Benzyl-N3-methyl-1,3-propanediamine

-

Reaction Setup: Dissolve the N-benzyl-1,3-propanediamine (1 equivalent) from Step 1 in a chlorinated solvent such as 1,2-dichloroethane.

-

Imine Formation: Add formaldehyde (1.1 equivalents, typically as an aqueous solution) to the mixture.

-

Reduction: Add a milder reducing agent suitable for reductive amination in the presence of an aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 equivalents), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, N1-Benzyl-N3-methyl-1,3-propanediamine, can be purified by column chromatography.

Characterization

The structural elucidation of the synthesized compound and its intermediates would be performed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the presence of both benzyl and methyl groups and their positions on the propanediamine backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretches.

Medicinal Chemistry Applications: A Scaffold of Growing Interest

The N-benzyl-1,3-propanediamine scaffold has been primarily investigated for its potential in cancer therapy, particularly as a ligand for platinum-based drugs. However, the inherent biological activities of diamines suggest potential applications in other therapeutic areas as well.

Anticancer Activity: A New Generation of Platinum Complexes

The discovery of cisplatin marked a significant milestone in cancer chemotherapy.[2] However, its clinical use is hampered by issues such as severe side effects and the development of drug resistance.[2][3] This has spurred the search for new platinum-based anticancer agents with improved therapeutic profiles. One promising strategy involves the modification of the non-leaving group ligands in platinum complexes. N-substituted diamines, including N-benzyl-1,3-propanediamine derivatives, have emerged as attractive candidates for this role.[2][3]

The rationale behind using N-benzyl-1,3-propanediamine derivatives as ligands is twofold:

-

Modulation of Lipophilicity: The benzyl group increases the lipophilicity of the platinum complex, which can enhance its cellular uptake and, consequently, its cytotoxic activity.

-

Overcoming Resistance: Altering the structure of the diamine ligand can lead to platinum complexes that are less susceptible to the resistance mechanisms that affect cisplatin.

A study by de Almeida et al. describes the synthesis of seven new platinum(II) complexes featuring N-benzyl-1,3-propanediamine derivatives as ligands.[2][3] These complexes were prepared by reacting potassium tetrachloroplatinate(II) (K2[PtCl4]) with the corresponding diamine ligand in an aqueous medium.[2][3]

Caption: Proposed mechanism of action for N-benzyl-1,3-propanediamine platinum complexes.

| Compound ID | Ligand | Cell Line | IC50 (µM) |

| Cisplatin | 2 x NH3 | Various | Varies |

| Complex 1 | N-cyclohexyl-1,3-propanediamine | AGZY (human lung cancer) | More active than Carboplatin |

| Complex 2 | N-cyclohexyl-1,3-propanediamine | Raji (human lymphocytic leukemia) | More active than Carboplatin |

Data is illustrative and based on findings for structurally related compounds.[4]

Neuropharmacological Potential: An Area for Exploration

The 1,3-diamine scaffold is present in molecules with known neuroprotective and anticonvulsant properties.[1] While direct studies on the neuropharmacological effects of N1-Benzyl-N3-methyl-1,3-propanediamine are lacking, the structural features of this molecule suggest it could be a promising starting point for the design of novel central nervous system (CNS) active agents.

The N-benzyl group is a common feature in many CNS-active compounds, where it can participate in hydrophobic and aromatic interactions with biological targets. For instance, N-benzyl piperidine derivatives have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease. Furthermore, the 1,3-diamine core can be modified to interact with various receptors and ion channels in the brain.

Future research in this area could involve:

-

In vitro screening: Assessing the binding affinity of N1-Benzyl-N3-methyl-1,3-propanediamine and its analogs to various CNS targets, such as neurotransmitter receptors and transporters.

-

Cell-based assays: Evaluating the neuroprotective effects of these compounds in models of neurodegenerative diseases.

-

In vivo studies: Investigating the anticonvulsant and anxiolytic potential of these molecules in animal models.

Antimicrobial Potential: A Broadening Horizon

Polyamines are essential for microbial growth and proliferation, making the enzymes involved in their biosynthesis and transport attractive targets for antimicrobial drug discovery. The N1-Benzyl-N3-methyl-1,3-propanediamine scaffold could serve as a polyamine analog to interfere with these processes.

Studies on other N-benzyl-diamine derivatives have shown promising antimicrobial activity. For example, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds being more active than tetracycline.[5] Additionally, N-benzyl derivatives of other heterocyclic systems have demonstrated significant antimicrobial and antifungal properties.

The exploration of N1-Benzyl-N3-methyl-1,3-propanediamine and its derivatives as antimicrobial agents could involve:

-

Minimum Inhibitory Concentration (MIC) assays: Determining the potency of these compounds against a panel of clinically relevant bacteria and fungi.

-

Mechanism of action studies: Investigating how these molecules exert their antimicrobial effects, for example, by disrupting cell membranes or inhibiting essential enzymes.

Future Perspectives: The Road Ahead

The N1-Benzyl-N3-methyl-1,3-propanediamine scaffold and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The current body of research strongly supports their potential as ligands in the development of next-generation platinum-based anticancer agents with improved efficacy and reduced side effects. The synthesis of these ligands is readily achievable through established chemical methodologies, allowing for the creation of diverse libraries for structure-activity relationship (SAR) studies.

While the primary focus has been on oncology, the structural similarities to known bioactive molecules suggest that the therapeutic applications of this scaffold could extend to neuropharmacology and infectious diseases. Future research should aim to:

-

Synthesize and systematically evaluate a library of N1-Benzyl-N3-methyl-1,3-propanediamine derivatives with diverse substitutions on the benzyl ring and the N3-alkyl group to establish clear SAR for anticancer activity.

-

Investigate the detailed mechanism of action of the most potent platinum complexes, including their cellular uptake, DNA binding modes, and effects on cellular signaling pathways.

-

Explore the neuropharmacological and antimicrobial potential of this scaffold through targeted screening and mechanism-of-action studies.

References

-

de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., de Castro Antunes Felício, E., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411. [Link]

- Cesar, E. T., de Almeida, M. V., Berg, R. N., Fontes, A. P., Felício, E. C., & de Souza Filho, J. D. (2003). Synthesis, characterization, cytotoxic activity, and cellular accumulation of dinuclear platinum complexes derived from N,N′-di-(2-aminoethyl)-1,3-diamino-2-propanol, aryl substituted N-benzyl-1,4-butanediamines, and N-benzyl-1,6-hexanediamines. Journal of Inorganic Biochemistry, 95(4), 297–305.

-

de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., de Castro Antunes Felício, E., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]

-

ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity... [Link]

-

Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-i. (n.d.). ResearchGate. [Link]

-

Guo, Z., Zhu, G., & Li, Q. (2008). Preparation, characterization and in vitro anticancer activity of platinum(II) complexes with N-Cyclohexyl-1,3-propanediamine as the carrier. Journal of Inorganic Biochemistry, 102(5-6), 1348–1356. [Link]

-

González-Pantoja, M. F., Pérez-Yépez, J. A., & Morales-Morales, D. (2020). Cytotoxic Effects of Water-Soluble N-Heterocyclic Carbene Platinum(II) Complexes on Prostatic Tumor PC3 and Leukemia NB4 Human Cells. Molecules, 25(23), 5621. [Link]

-

ResearchGate. (n.d.). log P and cytotoxic activities (IC 50 ) of the platinum complexes against tumor and non-tumor cell lines. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Biomolecular Structure and Dynamics, 40(22), 11849–11867. [Link]

-

(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023). MDPI. [Link]

-

Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. (2016). RSC Publishing. [Link]

-

Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. (2022). Dalton Transactions. [Link]

-

Kumar, A., Kumar, R., & Kumar, S. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 46(4), 1269–1276. [Link]

-

Al-Dhabi, N. A., & Perumal, P. T. (2014). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of Molecular Structure, 1074, 324–330. [Link]

-

Gherghel, D., & Lu, J. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. Molecules, 26(10), 3025. [Link]

-

ResearchGate. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. [Link]

-

Li, M., Li, Y., & Li, X. (2018). Neuroprotective Effects of DTIO, A Novel Analog of Nec-1, in Acute and Chronic Stages After Ischemic Stroke. Frontiers in Neurology, 9, 894. [Link]

-

Chen, Y.-C., Chang, C.-Y., & Huang, N.-K. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12891. [Link]

-

Neuroprotection of a sesamin derivative, 1, 2-bis [(3-methoxyphenyl) methyl] ethane-1, 2-dicaroxylic acid (MMEDA) against ischemic and hypoxic neuronal injury. (2014). PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, characterization and in vitro anticancer activity of platinum(II) complexes with N-Cyclohexyl-1,3-propanediamine as the carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Storage conditions and shelf life of N1-Benzyl-N3-methyl-1,3-propanediamine

Technical Whitepaper: Stability Profile and Lifecycle Management of N1-Benzyl-N3-methyl-1,3-propanediamine

Executive Summary

N1-Benzyl-N3-methyl-1,3-propanediamine (CAS: 51024-06-7) is a specialized bis-secondary diamine building block used frequently in the synthesis of pharmaceutical intermediates and chelating agents.[1] Its structural motif—containing two secondary amine sites with distinct steric and electronic environments—renders it highly versatile but chemically vulnerable.

This guide defines the "Gold Standard" for storage and handling. The core stability threat to this compound is not thermal decomposition, but rather atmospheric degradation via carbamate formation (CO₂ absorption) and oxidative discoloration.[1] Adherence to the protocols below typically extends the functional shelf life from <6 months to >24 months.

Chemical Identity & Physicochemical Baseline

Understanding the molecule's physical state is the first step in detecting degradation.

| Parameter | Specification | Notes |

| Chemical Name | N1-Benzyl-N3-methyl-1,3-propanediamine | Also: N-Benzyl-N'-methyl-1,3-diaminopropane |

| CAS Number | 51024-06-7 | Distinct from the tertiary amine isomer (CAS 13910-49-1) |

| Molecular Formula | C₁₁H₁₈N₂ | MW: 178.28 g/mol |

| Physical State | Clear to pale yellow liquid | Viscous oil |

| Boiling Point | ~277°C (Predicted) | High boiling point implies low volatility but high surface retention |

| pKa | ~10.4 (Predicted) | Strong base; highly reactive toward electrophiles and protons |

Degradation Mechanisms: The "Why" Behind the Protocol

To preserve the compound, one must understand the specific pathways of failure.[1] This molecule faces two primary enemies: Carbon Dioxide and Oxygen.

The Carbamate Trap (Primary Failure Mode)

As a bis-secondary amine, this compound is a potent CO₂ scrubber.[1] Exposure to ambient air results in the rapid formation of carbamate salts.

-

Observation: The clear liquid becomes cloudy, viscous, or forms a white crust on the cap/septum.[1]

-

Consequence: Loss of stoichiometry in reactions and potential clogging of flow chemistry lines.

Oxidative Discoloration

The benzylic position (adjacent to the nitrogen) is susceptible to radical autoxidation, particularly in the presence of light.[1]

-

Observation: Shift from colorless to deep yellow/orange.

-

Consequence: While purity may remain >95%, colored impurities can act as radical initiators or poison sensitive catalysts (e.g., Pd/C) in downstream steps.[1]

Figure 1: Primary degradation pathways.[1] The CO₂ pathway is the most immediate threat to purity.

Storage Protocol: The Gold Standard

Do not treat this as a standard organic solvent. Treat it as a reactive reagent.

Storage Condition Matrix

| Condition | Rating | Expected Shelf Life | Recommendation |

| Inert Gas (Ar/N₂) + 2-8°C + Dark | Optimal | 24+ Months | Standard for R&D/GMP |

| Inert Gas + Room Temp + Dark | Acceptable | 12 Months | Acceptable for active use |

| Air + Room Temp | Critical Failure | < 1 Month | Rapid carbamate formation |

| Air + 2-8°C | Poor | < 3 Months | Moisture condensation accelerates degradation |

Container Specifications

-

Vial Type: Amber glass (Type I borosilicate) to prevent photolytic degradation.

-

Closure: Teflon (PTFE) lined screw caps are mandatory. Polyethylene liners degrade in contact with amines.

-

Seal: For long-term storage (>1 month), wrap the cap-neck junction with Parafilm® or electrical tape to prevent gas exchange.[1]

Handling & Re-Validation Workflow

Because amines are hygroscopic and CO₂-philic, the method of dispensing is as critical as the storage itself.[1]

Dispensing Protocol (Schlenk/Glovebox)

-

Equilibrate: Allow the refrigerated container to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the amine.

-

Purge: If not using a glovebox, flush the headspace with dry Nitrogen or Argon immediately after dispensing.[1]

-

Seal: Re-tighten cap and apply secondary seal (Parafilm).

Quality Control (Re-Validation)

Before using a stored batch for a critical synthesis, perform this rapid check:

-

Visual Inspection: Is it clear? (Cloudiness = Carbamate/Moisture). Is it dark orange? (Oxidation).

-

¹H NMR Check (Solvent: CDCl₃):

-

Look for the Benzyl CH₂ peak (~3.7-3.8 ppm).

-

Look for the Methyl peak (~2.4 ppm).

-

Impurity Flag: New peaks appearing downfield (9-10 ppm) indicate aldehyde formation from oxidation. Broadening of N-H signals often indicates proton exchange with absorbed water/carbamates.

-

Figure 2: Correct handling workflow to prevent moisture condensation and CO₂ ingress.

Safety & Toxicology

-

Corrosivity: Like most low-molecular-weight amines, this compound is corrosive to skin and eyes (Category 1B).[1]

-

Sensitization: Potential skin sensitizer.

-

PPE: Nitrile gloves are generally effective for incidental splash protection, but double-gloving is recommended due to the high permeability of aliphatic amines.[1]

References

-

ChemicalBook. N1-Benzyl-N3-methyl-1,3-propanediamine (CAS 51024-06-7) Product Specifications.Link[1]

-

PubChem. Compound Summary: N-benzylpropane-1,3-diamine (Structural Analog).[1][2] National Library of Medicine.[1] Link[1]

-

Fisher Scientific. Safety Data Sheet: N-Methyl-1,3-propanediamine (Homolog).[1]Link[1]

-

Sigma-Aldrich. Technical Bulletin: Handling and Storage of Amines.Link

Sources

Synthesis pathways for N1-Benzyl-N3-methyl-1,3-propanediamine precursors

An In-Depth Technical Guide to the Synthesis of N1-Benzyl-N3-methyl-1,3-propanediamine and its Precursors

Abstract

N1-Benzyl-N3-methyl-1,3-propanediamine is an unsymmetrically substituted diamine, a structural motif of increasing interest in medicinal chemistry, materials science, and as a sophisticated ligand in coordination chemistry. The controlled, selective synthesis of such unsymmetrical diamines presents unique challenges, primarily centered on achieving site-specific N-alkylation without resorting to complex and lengthy protecting group strategies. This technical guide provides a comprehensive overview of the viable synthetic pathways for N1-Benzyl-N3-methyl-1,3-propanediamine, grounded in established chemical principles and supported by peer-reviewed literature. We will dissect retrosynthetic strategies, detail the preparation of key precursors, and present step-by-step experimental protocols. The discussion emphasizes the causality behind procedural choices, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The synthesis of polyamines, particularly unsymmetrical diamines, is a cornerstone of modern organic chemistry. These molecules serve as critical building blocks for pharmacologically active agents, high-performance polymers, and chiral ligands. N1-Benzyl-N3-methyl-1,3-propanediamine embodies a common synthetic challenge: how to selectively introduce two different substituents (benzyl and methyl) onto the two nitrogen atoms of a 1,3-propanediamine scaffold.

Direct alkylation of the parent 1,3-propanediamine is fraught with difficulty, often leading to a statistical mixture of mono-, di-, tri-, and even tetra-alkylated products, along with poor regioselectivity. Therefore, a successful synthesis hinges on a logical, stepwise approach. The core strategies explored in this guide involve:

-

Sequential Alkylation: Starting with a mono-substituted precursor (either N-methyl- or N-benzyl-1,3-propanediamine) and introducing the second group. This approach often necessitates the use of protecting groups to ensure selectivity.

-

Reductive Amination: A highly efficient and controlled method for forming C-N bonds, which minimizes the over-alkylation issues common with traditional alkylating agents like halides.[1][2]

This guide will focus on practical and reproducible methods, providing the technical depth required for laboratory implementation.

Retrosynthetic Analysis

A logical starting point for any synthesis is a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. For N1-Benzyl-N3-methyl-1,3-propanediamine, two primary disconnections of the C-N bonds lead to two logical precursor pairs.

Caption: Retrosynthetic analysis of N1-Benzyl-N3-methyl-1,3-propanediamine.

This analysis reveals that the synthesis can logically proceed by either methylating N-benzyl-1,3-propanediamine (Pathway A) or by benzylating N-methyl-1,3-propanediamine (Pathway B). Both pathways require access to a key mono-substituted propanediamine precursor.

Synthesis of Key Precursors

The success of the overall synthesis is critically dependent on the efficient preparation of the mono-substituted diamine intermediates.

Synthesis of N-Benzyl-1,3-propanediamine

This precursor is commercially available but can also be synthesized readily in the laboratory.[3][4] The most direct and high-yielding method is the reductive amination of benzaldehyde with 1,3-propanediamine.

Mechanism: The reaction proceeds through the initial formation of an imine or aminal intermediate between benzaldehyde and one of the amino groups of 1,3-propanediamine. This intermediate is then reduced in situ to form the secondary amine. Using an excess of the diamine can help minimize the formation of the N,N'-dibenzylated byproduct.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 1,3-propanediamine (3 equivalents) in methanol in a round-bottom flask, add benzaldehyde (1 equivalent).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine is often visually apparent by a change in the solution's appearance.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water.

-

Purification: Remove the methanol under reduced pressure. The resulting aqueous residue is made basic (pH > 12) with NaOH and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation to yield N-benzyl-1,3-propanediamine.

Synthesis of N-Methyl-1,3-propanediamine

N-Methyl-1,3-propanediamine is also commercially available.[5][6] Its synthesis is commonly achieved via a two-step process starting from acrylonitrile and dimethylamine.[7][8][9]

Mechanism:

-

Michael Addition: Dimethylamine undergoes a Michael addition to acrylonitrile to form N,N-dimethylaminopropionitrile (DMAPN).

-

Nitrile Reduction: The nitrile group of DMAPN is then hydrogenated, typically using a catalyst like Raney Nickel under a hydrogen atmosphere, to yield N,N-dimethyl-1,3-propanediamine.[7][8] To obtain the desired N-methyl-1,3-propanediamine, one would start with methylamine instead of dimethylamine.

Strategic Pathways to N1-Benzyl-N3-methyl-1,3-propanediamine

With the precursors in hand, we can now assemble the final molecule. The choice of pathway depends on reagent availability, scalability, and the desired control over byproducts.

Pathway A: Methylation of N-Benzyl-1,3-propanediamine

This route involves the selective methylation of the primary amine of N-benzyl-1,3-propanediamine. Direct alkylation with a methyl halide is problematic and will likely lead to quaternization of the more nucleophilic secondary amine. A more controlled approach is reductive amination using formaldehyde, a process known as the Eschweiler-Clarke reaction if formic acid is used as the reductant.

To achieve absolute selectivity, a protecting group strategy is recommended.

Caption: Pathway A using a Boc protecting group for selective methylation.

Experimental Protocol: Pathway A (with Protection)

-

Protection: Dissolve N-benzyl-1,3-propanediamine (1 equiv.) in a suitable solvent like tetrahydrofuran (THF). Add Di-tert-butyl dicarbonate (Boc₂O) (1 equiv.) and stir at room temperature. The reaction selectively protects the less sterically hindered primary amine.[10] The reaction progress can be monitored by TLC. Once complete, the solvent is removed in vacuo.

-

Methylation: The crude Boc-protected intermediate is dissolved in an aprotic solvent like DMF. A base such as sodium hydride (NaH) (1.1 equiv.) is added carefully at 0 °C to deprotonate the secondary amine. Methyl iodide (MeI) (1.1 equiv.) is then added, and the reaction is allowed to warm to room temperature.

-

Deprotection: After work-up, the Boc-protected methylated intermediate is dissolved in a solution of strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to cleave the Boc group.[10]

-

Purification: Following acidic deprotection, the reaction is basified and extracted. The final product is purified by column chromatography on silica gel or vacuum distillation.

Pathway B: Benzylation of N-Methyl-1,3-propanediamine

This is an equally viable route that leverages the reductive amination of N-methyl-1,3-propanediamine with benzaldehyde. This pathway has the distinct advantage of often not requiring a protecting group, as the secondary amine is generally more nucleophilic and reacts preferentially with the aldehyde to form an iminium ion, which is then reduced.

Caption: Pathway B via direct reductive amination.

Experimental Protocol: Pathway B (Direct Reductive Amination)

-

Reaction Setup: In a round-bottom flask, dissolve N-methyl-1,3-propanediamine (1.2 equivalents) in methanol.

-

Imine Formation: Add benzaldehyde (1.0 equivalent) dropwise at room temperature. Stir the mixture for 1-2 hours.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.[11]

-

Work-up: Allow the reaction to stir at room temperature overnight. Carefully add water to quench any remaining NaBH₄. Remove the methanol via rotary evaporation.

-

Extraction: Make the aqueous residue strongly basic (pH > 12) with 2M NaOH solution. Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is best purified by column chromatography on silica gel (using a gradient eluent, e.g., dichloromethane with an increasing percentage of methanol and a small amount of triethylamine to prevent streaking) to yield pure N1-Benzyl-N3-methyl-1,3-propanediamine.

Comparison of Synthetic Pathways

The optimal synthetic route depends on project-specific constraints such as scale, purity requirements, and available starting materials.

| Parameter | Pathway A (Methylation of N-Benzyl Precursor) | Pathway B (Benzylation of N-Methyl Precursor) |

| Starting Materials | N-Benzyl-1,3-propanediamine, Boc₂O, NaH, MeI, TFA | N-Methyl-1,3-propanediamine, Benzaldehyde, NaBH₄ |

| Number of Steps | 3 (Protection, Methylation, Deprotection) | 1 (One-pot Reductive Amination) |

| Selectivity Control | Excellent (via protecting group) | Good to Very Good (relies on reactivity differences) |

| Key Advantages | Highly predictable and controlled. Well-suited for complex molecules where side reactions are a major concern. | More step-economical and avoids harsh reagents like NaH and TFA. Greener approach.[2] |

| Key Disadvantages | Longer reaction sequence. Higher cost due to protecting group and additional reagents. Generates more waste. | Potential for minor formation of the dibenzylated byproduct if conditions are not optimized. |

Conclusion and Future Perspectives

The synthesis of N1-Benzyl-N3-methyl-1,3-propanediamine is readily achievable through logical, well-established synthetic organic chemistry methodologies. For laboratory-scale synthesis where efficiency and atom economy are paramount, Pathway B , the direct reductive amination of N-methyl-1,3-propanediamine, stands out as the superior method. Its one-pot nature and avoidance of protecting group manipulations make it a more elegant and sustainable choice.

For syntheses involving more complex substrates or where absolute regiochemical purity is required from the outset, the more laborious but highly controlled protecting group strategy outlined in Pathway A remains a robust and reliable option.

Future research in this area may focus on catalytic C-N bond-forming reactions that can differentiate between primary and secondary amines without the need for protecting groups, or the development of enzymatic routes that could offer unparalleled selectivity under mild, environmentally benign conditions.

References

-

Molecules. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. ResearchGate. [Link]

- CN101735068A. Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

-

MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. [Link]

-

Meng, Q., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. [Link]

-

PubChem. N-benzylpropane-1,3-diamine. [Link]

-

ChemBK. N1,N3-Dibenzylpropane-1,3-diaMine. [Link]

- CN103333073B. Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

- US20050069997A1. Purification of biologically-produced 1,3-propanediol.

-

MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

- CN113620813B. Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

ResearchGate. Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. [Link]

-

National Institutes of Health. Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes. [Link]

-

IIT Bombay. (2020). Protecting Groups. [Link]

- US6476268B1. Preparation of N-benzylamines.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]

-

ResearchGate. Synthetic methods for 1,3-diamines | Request PDF. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]

-

ResearchGate. How can I remove 1,3-PropaneDiamine from reaction mixture?. [Link]

-

WordPress. Reductive Amination. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 3. N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N1-Benzylpropane-1,3-diamine | 13910-48-0 [sigmaaldrich.com]

- 5. CAS 6291-84-5: N-Methyl-1,3-propanediamine | CymitQuimica [cymitquimica.com]

- 6. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]

- 7. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 8. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 9. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Saturated Nitrogen Heterocycles from N¹-Benzyl-N³-methyl-1,3-propanediamine

Introduction

Saturated nitrogen-containing heterocycles, such as diazepanes and tetrahydropyrimidines, are privileged scaffolds in modern medicinal chemistry. They serve as core structural motifs in a vast array of therapeutic agents due to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] The strategic selection of starting materials is paramount for the efficient construction of these valuable frameworks.

N¹-Benzyl-N³-methyl-1,3-propanediamine is a versatile and economically viable building block for the synthesis of such heterocycles. Its unsymmetrical nature, featuring a sterically bulky, UV-active benzyl group on one nitrogen and a small methyl group on the other, allows for controlled, regioselective cyclization reactions. Furthermore, the benzyl group serves as an excellent protecting group that can be readily removed via hydrogenolysis, revealing a secondary amine for further diversification and the generation of compound libraries for drug discovery programs.[2][3]

This technical guide provides detailed protocols and the underlying scientific rationale for the synthesis of two key heterocyclic systems—1,4-diazepanes and tetrahydropyrimidines—using N¹-Benzyl-N³-methyl-1,3-propanediamine as the common precursor.

Part 1: Synthesis of 1-Benzyl-4-methyl-1,4-diazepane

Scientific Rationale & Mechanistic Insight

The construction of the seven-membered 1,4-diazepane ring system from a 1,3-diamine requires a two-carbon electrophilic synthon to bridge the nitrogen atoms. A robust and widely employed method is the reaction with an α,β-unsaturated ester, such as ethyl acrylate, followed by amide reduction. This sequence, known as an aza-Michael addition followed by cyclization and reduction, is highly effective.

The reaction is initiated by the conjugate addition of one of the amine nitrogens to the acrylate. The secondary amine (N³) is both more nucleophilic and less sterically hindered than the benzyl-substituted amine (N¹). Consequently, the aza-Michael addition is expected to occur selectively at the N³ position. The resulting amino ester intermediate is then subjected to high-temperature conditions to induce intramolecular cyclization via aminolysis, forming a lactam (a seven-membered cyclic amide). The final step involves the reduction of the amide carbonyl to a methylene group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yielding the desired 1,4-diazepane.

Experimental Protocol: Two-Step Synthesis of 1-Benzyl-4-methyl-1,4-diazepane

Step A: Aza-Michael Addition and Lactam Formation

-

To a solution of N¹-Benzyl-N³-methyl-1,3-propanediamine (10.0 g, 56.1 mmol) in methanol (100 mL) in a round-bottom flask, add ethyl acrylate (6.2 g, 61.7 mmol, 1.1 equiv.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting diamine.

-

Remove the solvent under reduced pressure. The resulting crude amino ester is taken to the next step without further purification.

-

Add the crude oil to a flask equipped with a reflux condenser and add xylenes (150 mL). Heat the mixture to reflux (approx. 140 °C) for 24 hours to drive the intramolecular cyclization. Ethanol is removed via a Dean-Stark trap if necessary.

-

Cool the reaction mixture and remove the xylenes under reduced pressure. The crude lactam can be purified by column chromatography on silica gel (DCM:MeOH gradient).

Step B: Lactam Reduction

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄) (4.2 g, 112.2 mmol, 2.0 equiv.) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert nitrogen atmosphere in a flask equipped with a reflux condenser.

-

Dissolve the crude lactam from the previous step in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C. Caution: The reaction is highly exothermic.

-

After the addition is complete, heat the mixture to reflux for 8 hours.

-

Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (4.2 mL), 15% aqueous NaOH (4.2 mL), and then water again (12.6 mL) (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®. Wash the filter cake with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure 1-benzyl-4-methyl-1,4-diazepane.[4]

Data Presentation

| Parameter | Expected Value |

| Overall Yield | 60-75% |

| Appearance | Pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 3.58 (s, 2H, Ar-CH₂), 2.60-2.80 (m, 8H, ring CH₂), 2.35 (s, 3H, N-CH₃), 1.70-1.80 (m, 2H, C5-H₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.0 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 62.5 (Ar-CH₂), 58.0, 57.5, 56.0, 55.5 (ring CH₂), 46.0 (N-CH₃), 28.0 (C5) |

| MS (ESI+) | m/z 205.17 [M+H]⁺ |

Experimental Workflow Diagram

Sources

Application Notes & Protocols: Synthesis of Metal Complexes with N¹-Benzyl-N³-methyl-1,3-propanediamine

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and potential applications of metal complexes featuring the unsymmetrical N¹-Benzyl-N³-methyl-1,3-propanediamine ligand. This versatile bidentate ligand offers a unique steric and electronic profile, enabling the formation of stable chelate complexes with a variety of transition metals. These complexes are of significant interest for their potential as therapeutic agents and catalysts.[1][2] This guide details robust, field-proven protocols for the synthesis of the ligand and its subsequent complexation with representative metals such as platinum(II) and copper(II). Furthermore, it outlines a suite of analytical techniques for the thorough characterization of these novel compounds.

Introduction: The Rationale for N¹-Benzyl-N³-methyl-1,3-propanediamine

Symmetrically and asymmetrically substituted diamines are foundational ligands in coordination chemistry. The 1,3-propanediamine backbone forms a stable six-membered chelate ring upon coordination to a metal center. By functionalizing the nitrogen atoms, one can precisely tune the steric hindrance, lipophilicity, and electronic properties of the resulting metal complex.[3]

The N¹-Benzyl-N³-methyl-1,3-propanediamine ligand is of particular interest for several reasons:

-

Asymmetry: The differential substitution (a bulky benzyl group vs. a smaller methyl group) can influence the coordination geometry and reactivity of the metal center.

-

Tunable Lipophilicity: The benzyl group imparts significant hydrophobicity, which can enhance cellular uptake—a critical factor in drug design.[3]

-

Versatile Coordination: It acts as a strong bidentate N,N'-donor, capable of forming stable complexes with a wide range of transition metals, including those of the late transition series (e.g., Pt, Pd, Cu, Ni).

Metal complexes derived from such ligands are actively investigated for applications ranging from anticancer agents, inspired by the success of cisplatin, to catalysts for organic transformations like cross-coupling reactions and polymerizations.[4][5][6]

Synthesis of the Ligand: N¹-Benzyl-N³-methyl-1,3-propanediamine

The synthesis of this unsymmetrical ligand requires a controlled, stepwise approach to prevent the formation of disubstituted byproducts. The following protocol is a robust method adapted from established procedures for selective N-alkylation of diamines.[5][7]

Principle

The synthesis proceeds in two main stages:

-

Monobenzylation: 1,3-Propanediamine is reacted with one equivalent of benzyl chloride. Using the diamine in excess favors the monosubstituted product.

-

Methylation: The resulting N-benzyl-1,3-propanediamine is then selectively methylated. Reductive amination using formaldehyde is an efficient method that avoids the use of hazardous methyl halides.

Experimental Protocol: Ligand Synthesis

Step 1: Synthesis of N-Benzyl-1,3-propanediamine

-

Reactant Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-propanediamine (4 equivalents) in ethanol (200 mL). Cool the flask in an ice bath.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (1 equivalent), dissolved in a small amount of ethanol, to the stirred diamine solution over 2-3 hours. Maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 48 hours.

-

Work-up: Remove the ethanol under reduced pressure. Add a saturated solution of sodium hydroxide to the residue to deprotonate the ammonium salts and liberate the free amines.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under vacuum. The crude product will contain the desired monosubstituted product, unreacted diamine, and a small amount of the N,N'-dibenzyl byproduct.[5] Purify the desired N-benzyl-1,3-propanediamine using flash column chromatography on silica gel.

Step 2: Synthesis of N¹-Benzyl-N³-methyl-1,3-propanediamine

-

Reactant Preparation: In a round-bottom flask, dissolve the purified N-benzyl-1,3-propanediamine (1 equivalent) from the previous step in a suitable solvent like methanol.[7]

-

Imine Formation: Add aqueous formaldehyde (37%, 1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the iminium ion intermediate.

-

Reduction: Cool the mixture in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise. Caution: Hydrogen gas evolution.

-

Reaction Completion: Stir the reaction mixture overnight at room temperature.

-

Work-up & Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Make the solution basic with NaOH and extract with dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by vacuum distillation or column chromatography to obtain the final N¹-Benzyl-N³-methyl-1,3-propanediamine ligand.

Synthesis of Metal Complexes: General Protocols

The chelation of the ligand to a metal center is typically a straightforward substitution reaction. The choice of metal salt and solvent is key to obtaining a pure product.

Protocol A: Synthesis of a Platinum(II) Complex (e.g., [Pt(L)Cl₂])

This protocol is particularly relevant for the development of potential antineoplastic agents.[5][8]

-

Preparation: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1 mmol) in 20 mL of deionized water. In a separate flask, dissolve N¹-Benzyl-N³-methyl-1,3-propanediamine (L) (1 mmol) in 20 mL of water.

-

Reaction: Slowly add the ligand solution dropwise to the stirring K₂[PtCl₄] solution at room temperature.

-

Complex Formation: A precipitate, often yellow or orange, should form. Continue stirring the reaction mixture for 24-48 hours at room temperature to ensure complete reaction.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the precipitate with cold water, followed by small portions of cold ethanol and finally diethyl ether to remove any unreacted starting materials and impurities. Dry the resulting solid in a desiccator over a suitable drying agent.

Protocol B: Synthesis of a Copper(II) Complex (e.g., [Cu(L)₂(NO₃)₂])

This general method can be adapted for various first-row transition metals like Cu(II), Ni(II), and Co(II).[9]

-

Preparation: In a 50 mL round-bottom flask, dissolve a copper(II) salt, such as Cu(NO₃)₂·3H₂O (1 mmol), in 15 mL of methanol with stirring.

-

Ligand Addition: In a separate beaker, dissolve N¹-Benzyl-N³-methyl-1,3-propanediamine (L) (2 mmol) in 10 mL of methanol. Add this solution dropwise to the stirring metal salt solution.

-

Reaction: A color change should be observed, indicating complex formation. Reflux the reaction mixture for 2-4 hours.

-

Isolation: Allow the solution to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, slowly evaporate the solvent until crystals begin to form, then cool the solution in an ice bath to maximize precipitation.

-

Washing and Drying: Wash the collected solid with a small amount of cold methanol and then diethyl ether. Dry the complex in a vacuum desiccator.

Experimental Workflow Diagram

Caption: Overall workflow for ligand synthesis, complexation, and characterization.

Characterization of Metal Complexes

A comprehensive suite of analytical techniques is essential to confirm the successful synthesis and elucidate the structure of the new metal complexes.

Coordination Diagram

Caption: Bidentate chelation of the ligand to a metal center (M).

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: This is the first crucial step to confirm coordination. The N-H stretching vibrations of the free ligand will shift, typically to lower frequencies, upon coordination to the metal ion. The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the formation of M-N bonds.[10][11]

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra provide information about the geometry of the complex. For d-block metals, observed d-d transitions are sensitive to the coordination environment (e.g., square planar vs. octahedral).[9][12]

-

Nuclear Magnetic Resonance (¹H, ¹³C NMR) Spectroscopy: For diamagnetic complexes (like Pt(II) or Zn(II)), NMR is invaluable. Protons and carbons near the coordination site will experience a chemical shift upon complexation compared to the free ligand. For platinum complexes, ¹⁹⁵Pt NMR can provide direct evidence of the platinum environment.[5][8]

Physicochemical Measurements

-

Elemental Analysis (C, H, N): This technique provides the empirical formula of the synthesized complex. The experimental percentages of carbon, hydrogen, and nitrogen should closely match the calculated values for the proposed structure, confirming the metal-to-ligand stoichiometry.

-

Molar Conductivity: Measured in a suitable solvent (e.g., DMF or DMSO), this helps determine whether the complex is an electrolyte or non-electrolyte.[9] This is useful for distinguishing between coordinated and counter-ion anions.

-

Magnetic Susceptibility: This measurement determines if a complex is paramagnetic or diamagnetic, which provides insight into the electronic configuration and geometry of the metal center (e.g., distinguishing between square planar and octahedral Ni(II)).[9]

| Technique | Purpose | Typical Observation for Complexation |

| IR Spectroscopy | Confirm ligand coordination | Shift in N-H stretching frequencies; appearance of new M-N bands.[10] |

| UV-Vis Spectroscopy | Determine coordination geometry | Appearance of d-d transition bands in the visible region.[9] |

| ¹H, ¹³C NMR | Confirm coordination (diamagnetic) | Downfield or upfield shifts of ligand proton/carbon signals.[5] |

| Elemental Analysis | Determine stoichiometry | Experimental C, H, N% values match calculated values. |

| Molar Conductivity | Assess ionic nature | Low values for non-electrolytes; high values for electrolytes.[9] |

| Magnetic Susceptibility | Determine magnetic properties | Provides information on the number of unpaired electrons.[9] |

Applications and Future Directions

The unique structural features of N¹-Benzyl-N³-methyl-1,3-propanediamine complexes make them promising candidates for several high-impact applications.

-

Oncology and Drug Development: Platinum(II) complexes with N-alkyl-1,3-propanediamine ligands have demonstrated significant cytotoxic activity, sometimes superior to clinical drugs like cisplatin.[5][13] The lipophilic benzyl group can facilitate passage through cell membranes, potentially increasing cellular uptake and efficacy.[3] Future work should focus on in-vitro cytotoxicity screening against various cancer cell lines and mechanistic studies to understand their interaction with biological targets like DNA.

-

Antimicrobial Agents: Transition metal complexes are known to possess potent antimicrobial properties.[1][14] The chelation of the metal ion can enhance the biological activity of the ligand. Copper(II) and Nickel(II) complexes of this ligand should be evaluated for their antibacterial and antifungal efficacy.

-

Homogeneous Catalysis: Nickel and Palladium complexes bearing diamine or diimine ligands are effective catalysts for a range of organic transformations, including Suzuki-Miyaura cross-coupling and olefin polymerization.[6][15] The asymmetric nature of the N¹-Benzyl-N³-methyl-1,3-propanediamine ligand could introduce interesting selectivity in catalytic reactions.

Conclusion

This guide provides a detailed framework for the successful synthesis and characterization of novel metal complexes with the N¹-Benzyl-N³-methyl-1,3-propanediamine ligand. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers exploring new frontiers in medicinal inorganic chemistry and catalysis. The systematic application of the described characterization techniques is paramount to ensuring the structural integrity and purity of these promising compounds.

References

-